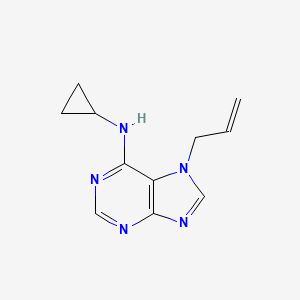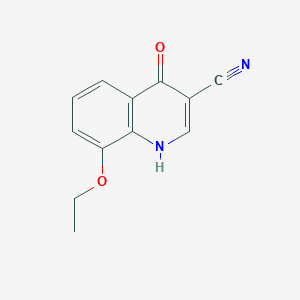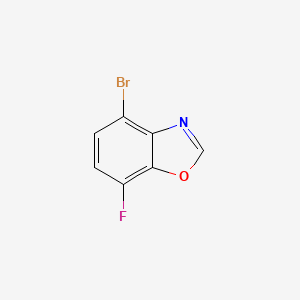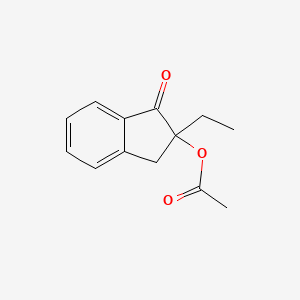![molecular formula C12H10N2O2 B11886411 [2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
[2,2'-Bipyridin]-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridin]-3-yl acetate is an organic compound derived from 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features an acetate group attached to the 3-position of the bipyridine ring, which can influence its chemical properties and reactivity. 2,2’-Bipyridine itself is celebrated for its ability to form stable complexes with various metal ions, making it a valuable tool in both analytical and synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-yl acetate typically involves the acetylation of 2,2’-bipyridine. One common method is to react 2,2’-bipyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bipyridin]-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetate group typically yields carboxylic acids, while reduction of the bipyridine ring can produce dihydrobipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
[2,2’-Bipyridin]-3-yl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [2,2’-Bipyridin]-3-yl acetate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metals. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall chemical behavior of the complex. The acetate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative, known for its structural rigidity and use in materials chemistry.
3,3’-Bipyridine: Used in the synthesis of pigments and coordination polymers.
Uniqueness
What sets [2,2’-Bipyridin]-3-yl acetate apart is the presence of the acetate group at the 3-position, which can significantly alter its chemical reactivity and coordination behavior compared to other bipyridine derivatives. This unique structure allows for specific interactions and applications that are not possible with other bipyridine compounds .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(2-pyridin-2-ylpyridin-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)16-11-6-4-8-14-12(11)10-5-2-3-7-13-10/h2-8H,1H3 |
InChI-Schlüssel |
GGPKPRWPUSDKJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(N=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)




![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)

